4-Amino-2-sulfanylpyrimidine-5-carboxamide

Übersicht

Beschreibung

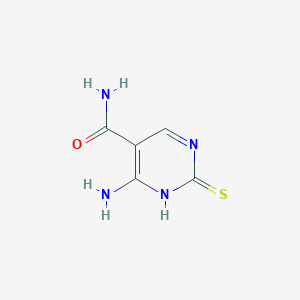

4-Amino-2-sulfanylpyrimidine-5-carboxamide is a heterocyclic compound with the molecular formula C5H6N4OS. It is known for its role as a building block in the synthesis of various pharmaceutical agents, including antiviral drugs like Favipiravir. The compound features a pyrimidine ring substituted with amino, sulfanyl, and carboxamide groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-sulfanylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiourea with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-sulfanylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-sulfanylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Integral in the development of antiviral drugs like Favipiravir, which is used to treat infections such as Ebola and influenza.

Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-Amino-2-sulfanylpyrimidine-5-carboxamide involves its incorporation into the viral RNA, leading to the inhibition of viral replication. The compound targets the viral RNA-dependent RNA polymerase, disrupting the synthesis of viral RNA and thereby preventing the proliferation of the virus . This mechanism is particularly effective against RNA viruses, making it a valuable antiviral agent.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-2-mercaptopyrimidine-5-carboxamide

- 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide

Comparison: While these compounds share structural similarities with 4-Amino-2-sulfanylpyrimidine-5-carboxamide, they differ in their specific functional groups and reactivity. The presence of the carboxamide group in this compound enhances its solubility and reactivity, making it more suitable for certain pharmaceutical applications.

Biologische Aktivität

4-Amino-2-sulfanylpyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an amino group, a sulfanyl group, and a carboxamide group attached to a pyrimidine ring, which contributes to its unique reactivity and biological profile.

Target Enzymes : The primary biological targets of this compound include various kinases and enzymes involved in cell signaling pathways.

Inhibition of Kinases : This compound has been shown to act as an ATP-mimicking inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site, it prevents phosphorylation events critical for cell proliferation and survival, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .

Anticancer Properties

This compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those with EGFR mutations. The compound's mechanism involves disrupting key signaling pathways that promote tumor growth.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (EGFR+) | 0.5 | EGFR inhibition |

| HCT116 (KRAS+) | 1.2 | Cell cycle arrest |

| MCF7 (ER+) | 0.8 | Apoptosis induction |

Thyroid Hormone Metabolism

The compound also inhibits iodothyronine 5’-deiodinase, an enzyme crucial for thyroid hormone metabolism. This inhibition affects the conversion of thyroxine (T4) to the more active triiodothyronine (T3), leading to altered thyroid hormone levels which can impact cellular metabolism and growth.

Table 2: Effects on Thyroid Hormone Metabolism

| Enzyme | Inhibition (%) | Consequence |

|---|---|---|

| Iodothyronine 5'-deiodinase | 75% | Decreased T3 production |

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the efficacy of this compound in a xenograft model of non-small cell lung cancer (NSCLC). Mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, supporting its role as an effective anticancer agent .

Case Study 2: Impact on Thyroid Function

In a controlled study involving rats, administration of this compound resulted in decreased serum levels of T3 and T4 hormones. This effect was attributed to the compound's inhibition of iodothyronine 5’-deiodinase, demonstrating its potential impact on thyroid function and metabolism.

Eigenschaften

IUPAC Name |

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUEPZYYSWGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391887 | |

| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89323-11-5 | |

| Record name | NSC517173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.